Ciprofibrate

Description

Structure

3D Structure

Properties

IUPAC Name |

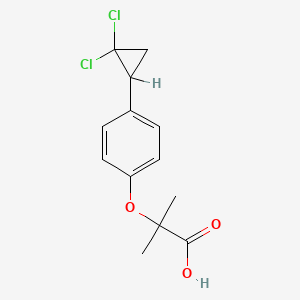

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020331 | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52214-84-3 | |

| Record name | Ciprofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofibrate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciprofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciprofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciprofibrate mechanism of action in lipid metabolism

An In-depth Technical Guide on the Core Mechanism of Action of Ciprofibrate in Lipid Metabolism

Introduction

This compound is a synthetic fibric acid derivative used for the management of hyperlipidemia, a condition characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the bloodstream.[1] As a member of the fibrate class of drugs, its primary therapeutic effects are to lower plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] This guide provides a detailed examination of the molecular mechanisms through which this compound modulates lipid metabolism, presents quantitative data from clinical studies, and outlines key experimental protocols for investigating its mode of action.

Core Mechanism of Action: PPARα Activation

The cornerstone of this compound's mechanism of action is its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.[1][4]

Upon entering a cell, this compound binds to and activates PPARα. This activation induces a conformational change in the receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins, which in turn initiates the transcription of these genes, leading to a cascade of effects on lipid metabolism.[5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Ciprofibrate as a PPARα Agonist: A Technical Guide to Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate is a synthetic phenoxyisobutyrate derivative belonging to the fibrate class of drugs, primarily utilized for the management of hyperlipidemia.[1] Its therapeutic effects are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and energy homeostasis.[1][2] In preclinical research, this compound has been extensively studied to elucidate the mechanisms of PPARα agonism and to characterize its pharmacological profile. This guide provides an in-depth overview of the core preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: PPARα Activation

This compound functions as a potent agonist for PPARα. Upon entering the cell, it binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid metabolism.[1]

The key downstream effects of this compound-mediated PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Expression: Enhanced LPL activity facilitates the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, promoting the clearance of triglyceride-rich lipoproteins.[1]

-

Upregulation of Fatty Acid Transport and Oxidation: this compound stimulates the expression of genes encoding for proteins involved in the uptake of fatty acids into cells and their subsequent β-oxidation in both mitochondria and peroxisomes.[2][3]

-

Inhibition of Apolipoprotein C-III (apoC-III): By reducing the synthesis of apoC-III, a known inhibitor of LPL, this compound further enhances the catabolism of triglyceride-rich lipoproteins.[1]

-

Modulation of Cholesterol Metabolism: It enhances the hepatic uptake of low-density lipoprotein (LDL) particles by upregulating LDL receptor expression.[1]

Preclinical Efficacy: Quantitative Data Summary

Preclinical studies in various animal models have consistently demonstrated this compound's potent lipid-lowering effects.

Table 1: Effects of this compound on Plasma Lipids in Rodent Models

| Animal Model | This compound Dose | Duration | Parameter | % Change / Effect | Reference |

| Normolipidemic Rats | 2.5 mg/kg | 8 days | Plasma Triglycerides | Reduced | [4] |

| Normolipidemic Rats | 2.5 mg/kg | 8 days | Plasma Cholesterol | Reduced | [4] |

| Diet-Induced Hyperlipidemic Rats | 2.5 mg/kg | 8 days | (VLDL+LDL)/HDL Ratio | Normalized (from 11 to near 0.4) | [4] |

| Hyperlipidemic Rats | 0.6 - 3 mg/kg/day | - | Blood Lipids | 33% Suppression of Increase | [5] |

| Lean Zucker Rats | 2 mg/kg/day | 4 weeks | Serum Lipids | Significantly Lowered | [6] |

| Obese Zucker Rats | 2 mg/kg/day | 4 weeks | Serum Lipids | No Significant Change | [6] |

Table 2: Effects of this compound on Fatty Acid Metabolism in Rat Liver

| Process / Enzyme | Substrate | Cellular Compartment | Fold Increase in Activity | Reference |

| Palmitoyl-CoA Ligase | Palmitic Acid | Peroxisomes | 3.2 | [3] |

| Palmitoyl-CoA Ligase | Palmitic Acid | Mitochondria | 1.9 | [3] |

| Palmitoyl-CoA Ligase | Palmitic Acid | Microsomes | 1.5 | [3] |

| Fatty Acid Oxidation | Palmitic Acid | Peroxisomes | 8.5 | [3] |

| Fatty Acid Oxidation | Palmitic Acid | Mitochondria | 2.3 | [3] |

| Lignoceroyl-CoA Ligase | Lignoceric Acid | Peroxisomes | 5.3 | [3] |

| Lignoceroyl-CoA Ligase | Lignoceric Acid | Mitochondria | 3.3 | [3] |

| Lignoceroyl-CoA Ligase | Lignoceric Acid | Microsomes | 2.3 | [3] |

| Fatty Acid Oxidation | Lignoceric Acid | Peroxisomes | 13.4 | [3] |

| Fatty Acid Oxidation | Lignoceric Acid | Mitochondria | 2.3 | [3] |

Table 3: Effects of this compound on Gene Expression in Preclinical Models

| Gene/Pathway | Tissue | Animal Model | Effect | Reference |

| Fatty Acid Metabolism | Liver | Cynomolgus Monkey | Strong Upregulation | [7] |

| Mitochondrial Oxidative Phosphorylation | Liver | Cynomolgus Monkey | Strong Upregulation | [7] |

| JUN, MYC, NFκB families | Liver | Cynomolgus Monkey | Downregulation | [7] |

| Cyp4a10 (PPARα target) | Liver | Suckling Rat Pups | Induction | [8] |

| mRNA-PPARα | Liver & Kidney | Suckling Rat Pups | ~2-fold Induction | [8] |

| Mitochondrial HMG-CoA Synthase (mHS) | Brain | Rat | Potent Increase in mRNA | [9] |

Experimental Protocols

The following sections detail common methodologies employed in preclinical studies of this compound.

Study of Lipid-Lowering Effects in Hyperlipidemic Rats

-

Animal Model: Male rats (e.g., Sprague-Dawley or Wistar strains) are often used. Hyperlipidemia is induced by feeding a high-fat and high-cholesterol diet for a specified period.[4]

-

Drug Administration: this compound is typically administered orally via gavage. A common dose in rats is 2.5 mg/kg body weight, administered daily for a period such as 8 days.[4] A vehicle control group (e.g., receiving only the suspension medium) is run in parallel.

-

Biochemical Assays:

-

Lipoprotein Analysis: Blood is collected, and plasma is separated. Lipoprotein classes (VLDL, LDL, HDL) are isolated, often by ultracentrifugation, and their lipid content (cholesterol, triglycerides, phospholipids) is quantified using enzymatic assays.[4]

-

Lipid Synthesis Rates: To measure synthesis, radiolabeled precursors are used. For example, [14C]palmitate incorporation is used to assess fatty acid synthesis, [3H]oleate for glycerolipid synthesis, and 3H2O or [14C]mevalonate for cholesterol synthesis. The radioactivity incorporated into lipid fractions is measured by scintillation counting.[4]

-

Apolipoprotein Synthesis: [3H]leucine is administered, and its incorporation into apolipoproteins is measured to determine protein synthesis rates.[4]

-

Gene Expression Profiling in Non-Human Primates

-

Animal Model: Cynomolgus monkeys are used as a model more predictive of human response.[7]

-

Drug Administration: Animals are exposed to various dose levels of this compound (e.g., 3, 30, 150, or 400 mg/kg/day) for short (e.g., 4 days) or longer durations (e.g., 15 days).[2][7]

-

Sample Collection and Analysis:

-

Liver biopsies are collected at the end of the treatment period.

-

RNA is extracted from the tissue samples.

-

Gene expression analysis is performed using microarray technology, such as Affymetrix human GeneChips, which allows for the simultaneous measurement of thousands of gene transcripts.[7]

-

Data is then analyzed to identify genes that are significantly upregulated or downregulated compared to vehicle-treated control animals.

-

Species-Specific Effects and Toxicology

A critical aspect of this compound's preclinical profile is the marked species difference in hepatic response.

-

Rodents: In rats and mice, administration of PPARα agonists like this compound leads to significant peroxisome proliferation, hepatomegaly (liver enlargement), hypertrophy, and hyperplasia.[7][10] At high doses over long durations, this can culminate in the development of hepatocellular carcinoma.[6][10] Histological examination in rats often reveals hepatocyte hypertrophy, eosinophilia, and reduced glycogen content.[6][10]

-

Primates: In contrast, non-human primates and humans are considered refractory to these effects.[2][7] Studies in cynomolgus monkeys show that while this compound effectively modulates genes related to fatty acid metabolism, it does not produce the same degree of peroxisome proliferation or hepatocarcinogenesis seen in rodents.[7] Furthermore, transcriptional analysis in monkeys did not show signals for DNA damage or oxidative stress, but rather indicated anti-proliferative and pro-apoptotic effects.[7]

Conclusion

Preclinical studies have firmly established this compound as a potent PPARα agonist with significant effects on lipid metabolism. Its primary mechanism involves the transcriptional regulation of a network of genes that collectively enhance the catabolism of fatty acids and triglyceride-rich lipoproteins. Quantitative data from rodent models demonstrate its powerful lipid-lowering capabilities and its profound impact on hepatic enzyme activity related to fatty acid oxidation. However, the toxicological profile, particularly the induction of peroxisome proliferation and hepatocarcinogenesis, appears to be a rodent-specific phenomenon, a crucial consideration for translating preclinical findings to clinical applications. This comprehensive preclinical data package has been instrumental for understanding the role of PPARα in metabolic regulation and for guiding the development of safer and more effective lipid-lowering therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of this compound on the activation and oxidation of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Administration of this compound to lactating mothers induces PPARalpha-signaling pathway in the liver and kidney of suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Ciprofibrate: A Technical Guide

An in-depth exploration of the history, synthetic pathways, and mechanism of action of the lipid-lowering agent, ciprofibrate.

Introduction

This compound is a fibric acid derivative renowned for its efficacy in treating hyperlipidemia, a condition characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the bloodstream. Developed by Laboratoires Fournier, this compound was first patented in 1972 and received approval for medical use in 1985.[1] It belongs to the fibrate class of drugs, which function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of this compound began at Laboratoires Fournier, a French pharmaceutical company, in the early 1970s. The development was part of a broader effort to identify potent lipid-lowering agents. This compound, chemically known as 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, emerged as a promising candidate. Its patent was filed in 1972, and after extensive preclinical and clinical evaluation, it was approved for therapeutic use in 1985.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through various routes. Two prominent methods start from either styrene or p-hydroxy benzaldehyde.

Synthesis Starting from Styrene

A common synthetic pathway commences with styrene. This multi-step process involves cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 2,2-dichloro-1-phenylcyclopropane

-

To a solution of styrene in a suitable solvent, add chloroform and a phase transfer catalyst.

-

Slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature.

-

After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield 2,2-dichloro-1-phenylcyclopropane.

Step 2: Friedel-Crafts Acylation

-

The 2,2-dichloro-1-phenylcyclopropane is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.

-

This step introduces an acyl group onto the phenyl ring, typically at the para position.

Step 3: Baeyer-Villiger Oxidation

-

The resulting ketone undergoes a Baeyer-Villiger oxidation, for instance, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding ester.

Step 4: Hydrolysis to 4-(2,2-dichlorocyclopropyl)phenol

-

The ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 4-(2,2-dichlorocyclopropyl)phenol.

Step 5: Etherification and Hydrolysis to this compound

-

The phenol is then reacted with a 2-halo-2-methylpropanoate ester (e.g., ethyl 2-bromo-2-methylpropanoate) in the presence of a base (e.g., potassium carbonate).

-

The final step involves the hydrolysis of the resulting ester to the carboxylic acid, this compound, typically using a base followed by acidification.

Synthesis Starting from p-Hydroxy Benzaldehyde

An alternative synthetic route begins with p-hydroxy benzaldehyde.

Experimental Protocol:

Step 1: Synthesis of p-Hydroxystyrene

-

p-Hydroxy benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base (e.g., pyridine) and a catalyst (e.g., piperidine), followed by decarboxylation to yield p-hydroxystyrene.

Step 2: Etherification of p-Hydroxystyrene

-

The p-hydroxystyrene is then etherified with a 2-halo-2-methylpropanoate ester under basic conditions.

Step 3: Dichlorocyclopropanation

-

The double bond of the styrenic moiety is then converted to a dichlorocyclopropane ring using chloroform and a strong base, often with a phase transfer catalyst.

Step 4: Hydrolysis to this compound

-

The final step is the hydrolysis of the ester group to the carboxylic acid to afford this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Synthesis from Styrene | Synthesis from p-Hydroxy Benzaldehyde |

| Starting Material | Styrene | p-Hydroxy Benzaldehyde |

| Key Intermediates | 2,2-dichloro-1-phenylcyclopropane, 4-(2,2-dichlorocyclopropyl)phenol | p-Hydroxystyrene |

| Number of Steps | Multiple steps | Multiple steps |

| Potential Advantages | Readily available starting material | May offer different impurity profile |

| Potential Challenges | Control of regioselectivity in acylation | Handling of potentially unstable intermediates |

Mechanism of Action: PPARα Agonism

This compound exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.

Signaling Pathway

Upon entering the cell, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Key Downstream Effects

The activation of PPARα by this compound leads to several key changes in gene expression:

-

Increased Lipoprotein Lipase (LPL) Expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased Expression of Apolipoproteins A-I and A-II: These are major components of high-density lipoprotein (HDL), often referred to as "good cholesterol," leading to increased HDL levels.

-

Decreased Expression of Apolipoprotein C-III: This protein inhibits LPL, so its reduction further promotes the breakdown of triglycerides.

-

Increased Expression of Genes Involved in Fatty Acid Oxidation: This leads to a greater catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis and VLDL production.

Table 2: Quantitative Effects of this compound on Lipid Parameters

| Parameter | Direction of Change | Magnitude of Change |

| Triglycerides | Decrease | 30-50% |

| Total Cholesterol | Decrease | 15-25% |

| LDL Cholesterol | Decrease | 20-30% |

| HDL Cholesterol | Increase | 10-20% |

| Apolipoprotein A-I | Increase | Variable |

| Apolipoprotein A-II | Increase | Variable |

| Apolipoprotein C-III | Decrease | Variable |

Note: The magnitude of change can vary depending on the patient population, baseline lipid levels, and dosage.

Experimental Protocols for Biological Activity

PPARα Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPARα.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with PPREs. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) in appropriate culture medium.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.

-

Lysis and Reporter Assay: After the treatment period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Plot the reporter activity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal response is observed). The EC50 for this compound's activation of PPARα is approximately 20 µM.

References

The Pharmacological Profile of Ciprofibrate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ciprofibrate, a fibric acid derivative used in the management of dyslipidemia. The information is intended to support research and development efforts by providing detailed data on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile.

Core Mechanism of Action: PPARα Agonism

This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] As a PPARα agonist, this compound modulates the transcription of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[3][4]

Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their expression.[5]

Key molecular events following PPARα activation by this compound include:

-

Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL gene expression, which enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.[1]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: Inhibition of ApoC-III synthesis, a protein that inhibits LPL activity. This further contributes to the reduction of plasma triglycerides.[1]

-

Increased Fatty Acid Oxidation: Enhanced expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to increased catabolism of fatty acids in the liver.[6]

-

Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Production: Upregulation of the major apolipoproteins of High-Density Lipoprotein (HDL), contributing to increased HDL cholesterol levels.[2][7]

-

Enhanced Hepatic Uptake of LDL: Upregulation of LDL receptor expression in the liver, leading to increased clearance of Low-Density Lipoprotein (LDL) cholesterol from the blood.[1]

Pharmacokinetic Profile

This compound is readily absorbed after oral administration, with a pharmacokinetic profile that allows for once-daily dosing.[1][8]

| Parameter | Value | Reference(s) |

| Absorption | Readily absorbed from the gastrointestinal tract. | [1][9] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [1][9][10] |

| Plasma Protein Binding | Approximately 98% | [9][10] |

| Metabolism | Extensively metabolized in the liver. | [1] |

| Elimination Half-Life (t½) | 38 - 86 hours | [9][10] |

| Excretion | Primarily via urine as unchanged drug and glucuronide conjugates. | [1][9] |

Pharmacodynamic Effects on Lipid Profile

This compound favorably alters the lipid profile by reducing atherogenic lipoproteins and increasing protective HDL cholesterol.[9][11][12] Its effects are most pronounced on triglyceride levels.

| Lipid Parameter | Direction of Change | Magnitude of Change | Reference(s) |

| Total Cholesterol | Decrease | 14.9% - 20% | [4][13][14] |

| LDL Cholesterol | Decrease | 13% - 29% | [4][8][13] |

| VLDL Cholesterol | Decrease | Significant reduction | [9][11][12] |

| HDL Cholesterol | Increase | 8% - 25% | [8][13][14][15] |

| Triglycerides | Decrease | 22% - 59% | [4][8][13][14][16] |

| Apolipoprotein B (ApoB) | Decrease | Significant reduction | [3] |

| Apolipoprotein A-I (ApoA-I) | Increase | Significant increase | [3] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of various types of hyperlipidemia, including Fredrickson types IIa, IIb, III, and IV.[10][17]

Dose-Response Relationship

Studies have shown a dose-dependent effect of this compound on lipid parameters, with higher doses generally leading to greater efficacy.[16] A daily dose of 100 mg is commonly used, and doses should not exceed this due to an increased risk of rhabdomyolysis at higher concentrations.[10][17]

| Dose | Effect on LDL Cholesterol | Effect on Triglycerides | Reference(s) |

| 50 mg/day | -13% | -22% | [13] |

| 100 mg/day | -24% | -30% | [13] |

| 200 mg/day | -29% | -42% to -59% | [8][16] |

Safety and Tolerability Profile

This compound is generally well-tolerated, with most side effects being mild to moderate and transient.[2][10] However, some serious adverse effects can occur.

| System Organ Class | Common Adverse Effects | Rare but Serious Adverse Effects | Reference(s) |

| Gastrointestinal | Nausea, vomiting, diarrhea, dyspepsia, abdominal pain | Pancreatitis | [2][10][18] |

| Musculoskeletal | Myalgia, muscle tenderness or weakness, elevated creatine phosphokinase (CPK) | Myopathy, myositis, rhabdomyolysis | [2][10][18] |

| Hepatic | Abnormal liver function tests | Cholestasis, cytolysis | [10][18] |

| Nervous System | Headache, vertigo, dizziness, somnolence | Peripheral neuropathy | [10][18] |

| Skin and Subcutaneous Tissue | Rashes, pruritus, urticaria, alopecia | Photosensitivity | [18] |

| General | Fatigue | - | [10][18] |

Contraindications: this compound is contraindicated in patients with severe hepatic or renal impairment, gallbladder disease, and in pregnant or breastfeeding women.[2][18]

Drug Interactions:

-

Statins: Concomitant use with statins increases the risk of myopathy and rhabdomyolysis.[2]

-

Oral Anticoagulants (e.g., Warfarin): this compound can potentiate the effects of oral anticoagulants, increasing the risk of bleeding.[2][10][17]

-

Oral Hypoglycemics: May potentiate the effect of oral hypoglycemic agents.[10]

-

Other Fibrates: Concurrent use is contraindicated due to an increased risk of rhabdomyolysis.[18]

Experimental Protocols: Representative Methodologies

Lipid Profile Analysis in a Clinical Trial

Methodology for Lipid Measurement:

-

Sample Collection: Fasting blood samples (typically after a 12-hour fast) are collected from subjects at baseline and at specified intervals during the treatment period.

-

Sample Processing: Blood is centrifuged to separate plasma or serum.

-

Lipoprotein Analysis:

-

Total Cholesterol (TC) and Triglycerides (TG): Measured using standardized enzymatic assays.

-

High-Density Lipoprotein Cholesterol (HDL-C): Determined by methods such as ultracentrifugation (the reference method), precipitation, or direct homogeneous assays.

-

Low-Density Lipoprotein Cholesterol (LDL-C): Can be calculated using the Friedewald equation (LDL-C = TC - HDL-C - (TG/5)) for triglyceride levels <400 mg/dL, or measured directly using homogeneous assays or beta-quantification.

-

Gene Expression Profiling to Assess PPARα Agonism

Experimental Workflow for In Vitro Gene Expression Analysis:

-

Cell Culture: A suitable cell line expressing PPARα (e.g., HepG2 human hepatoma cells) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific target genes known to be regulated by PPARα (e.g., LPL, CPT1A, ACOX1).

-

Microarray Analysis: To obtain a global view of the changes in gene expression in response to this compound treatment. This involves hybridizing labeled cDNA to a microarray chip containing probes for thousands of genes.

-

-

Data Analysis: Changes in gene expression are quantified and statistically analyzed to identify significantly up- or down-regulated genes.

This technical guide provides a solid foundation for researchers working with this compound. The summarized data and illustrative diagrams offer a clear and concise understanding of its pharmacological properties, facilitating further investigation and drug development efforts in the field of lipid disorders.

References

- 1. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. sketchviz.com [sketchviz.com]

- 15. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 16. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ciprofibrate's Impact on Triglyceride and Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a fibric acid derivative, is a potent lipid-lowering agent primarily utilized in the management of hypertriglyceridemia and mixed dyslipidemia. Its therapeutic effects are principally mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates triglyceride and cholesterol synthesis. It details the key signaling pathways influenced by this compound, presents quantitative data from preclinical and clinical studies in structured tables, and outlines the experimental protocols for key assays used to elucidate its mechanism of action.

Core Mechanism of Action: PPARα Activation

This compound functions as a selective agonist for PPARα.[1] Upon binding, this compound induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding modulates the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism, as well as lipoprotein metabolism.[1][2]

Signaling Pathway of this compound-Mediated PPARα Activation

Effects on Triglyceride Synthesis and Catabolism

This compound exerts a profound triglyceride-lowering effect through a multi-pronged mechanism that involves decreased synthesis and enhanced catabolism of triglyceride-rich lipoproteins (TRLs).

Increased Lipoprotein Lipase (LPL) Activity

A primary effect of PPARα activation by this compound is the increased expression of the gene encoding for lipoprotein lipase (LPL).[1] LPL is a crucial enzyme that hydrolyzes triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by peripheral tissues.[1] this compound treatment has been shown to significantly increase plasma post-heparin LPL activity.[3][4]

Decreased Apolipoprotein C-III (ApoC-III) Synthesis

Apolipoprotein C-III is a key inhibitor of LPL activity and hepatic uptake of TRL remnants. This compound, through PPARα activation, downregulates the expression of the APOC3 gene in the liver.[1] This reduction in apoC-III levels relieves the inhibition of LPL, further promoting the clearance of TRLs from the circulation.

Stimulation of Fatty Acid β-Oxidation

PPARα activation by this compound upregulates the expression of numerous genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[5] This includes genes encoding for acyl-CoA synthetases, carnitine palmitoyltransferase I (CPT-1), and various enzymes of the β-oxidation spiral. By enhancing the catabolism of fatty acids, this compound reduces the substrate availability for hepatic triglyceride and VLDL synthesis.

Quantitative Effects on Triglyceride Metabolism

| Parameter | Organism/System | This compound Treatment | Observed Effect | Reference |

| Plasma Triglycerides | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 30% | [6] |

| Plasma Triglycerides | Human (Mixed Hyperlipidemia) | 100 mg/day for 8 weeks | ↓ 43.5% | [7] |

| Plasma Triglycerides | Human (Hypertriglyceridemia) | 100 mg/day for 4 months | ↓ 44% | [8][9] |

| VLDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 38% | [10] |

| Post-heparin LPL activity | Mice | 3 weeks | ↑ 1.3-2.1 fold | [3][4] |

| Palmitoyl-CoA ligase activity (Peroxisomes) | Rat Liver | Not specified | ↑ 3.2-fold | [5] |

| Lignoceroyl-CoA ligase activity (Peroxisomes) | Rat Liver | Not specified | ↑ 5.3-fold | [5] |

| Palmitic acid oxidation (Peroxisomes) | Rat Liver | Not specified | ↑ 8.5-fold | [5] |

| Lignoceric acid oxidation (Peroxisomes) | Rat Liver | Not specified | ↑ 13.4-fold | [5] |

Table 1: Summary of Quantitative Data on this compound's Effect on Triglyceride Metabolism.

Effects on Cholesterol Synthesis and Transport

This compound's influence on cholesterol metabolism is more complex, involving both direct and indirect mechanisms that ultimately contribute to a more favorable lipoprotein profile.

Regulation of Hepatic Cholesterol Synthesis

Studies in rats have indicated that this compound can have an inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[11] This leads to a reduction in hepatic cholesterol synthesis.[11]

Modulation of Lipoprotein Levels

Clinical trials have consistently demonstrated that this compound therapy leads to a significant reduction in total and LDL cholesterol levels, coupled with an increase in HDL cholesterol.[6][10][12] The reduction in LDL cholesterol is, in part, attributed to an enhanced fractional catabolic rate of apoLDL, primarily through the LDL receptor pathway.[10] The increase in HDL cholesterol is a hallmark of fibrate therapy and is considered a key anti-atherogenic effect.

Quantitative Effects on Cholesterol Metabolism

| Parameter | Organism/System | This compound Treatment | Observed Effect | Reference |

| Total Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 20% | [6] |

| LDL Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 24% | [6] |

| HDL Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↑ 9.8% | [6] |

| Total Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 17% | [10] |

| LDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 22% | [10] |

| HDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↑ 11% | [10] |

| Non-HDL Cholesterol | Human (Hypertriglyceridemia) | 100 mg/day for 4 months | ↓ 19% | [8][9] |

| HDL Cholesterol | Human (Mixed Hyperlipidemia) | 100 mg/day for 8 weeks | ↑ 20.8% | [7] |

Table 2: Summary of Quantitative Data on this compound's Effect on Cholesterol and Lipoprotein Levels.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Measurement of Lipoprotein Lipase (LPL) Activity

A common method to measure LPL activity is a fluorometric assay. This assay typically involves the following steps:

-

Sample Preparation: Post-heparin plasma is collected from subjects.

-

Reaction Mixture: A reaction mix containing a fluorescently labeled triglyceride substrate is prepared.

-

Incubation: The plasma sample is incubated with the reaction mixture.

-

Fluorometric Detection: The increase in fluorescence, resulting from the LPL-mediated hydrolysis of the substrate and release of the fluorescent fatty acid, is measured over time using a microplate reader.

-

Calculation: LPL activity is calculated based on the rate of fluorescence increase compared to a standard curve.

Quantification of Hepatic Triglyceride Synthesis

Hepatic triglyceride synthesis can be quantified using radiolabeled precursors. A representative protocol includes:

-

Cell Culture and Treatment: Hepatocytes (e.g., HepG2) are cultured and treated with this compound or a vehicle control.

-

Radiolabeling: Cells are incubated with a radiolabeled triglyceride precursor, such as [3H]-glycerol or [14C]-oleate.

-

Lipid Extraction: Total lipids are extracted from the cells and the culture medium using a solvent system (e.g., Folch method).

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the triglyceride fraction.

-

Scintillation Counting: The radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

-

Normalization: The results are normalized to the total cellular protein content.

Assessment of Cholesterol Synthesis

Cholesterol synthesis rates can be determined by measuring the incorporation of radiolabeled precursors. A typical protocol involves:

-

Cell Culture and Treatment: Similar to the triglyceride synthesis assay, hepatocytes are treated with this compound.

-

Radiolabeling: Cells are incubated with a radiolabeled cholesterol precursor, such as [14C]-acetate or [3H]-mevalonate.

-

Lipid Extraction and Saponification: Lipids are extracted, and the non-saponifiable fraction containing cholesterol is isolated.

-

Scintillation Counting: The radioactivity incorporated into cholesterol is measured.

-

Normalization: Results are normalized to cellular protein content.

Quantification of Apolipoprotein C-III (ApoC-III) Levels

ApoC-III protein levels in plasma or cell culture media can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The general steps are:

-

Coating: A microplate is coated with a capture antibody specific for ApoC-III.

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for ApoC-III is added.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: A chromogenic substrate for HRP is added, leading to color development.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of ApoC-III is determined from a standard curve.[13]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on lipid metabolism in vitro.

Conclusion

This compound exerts its potent lipid-lowering effects through the activation of PPARα, which orchestrates a complex network of transcriptional changes in the liver. Its primary impact on triglyceride metabolism stems from the upregulation of LPL and fatty acid oxidation, coupled with the downregulation of the LPL inhibitor, ApoC-III. The effects on cholesterol metabolism are multifaceted, leading to reductions in total and LDL cholesterol and an increase in HDL cholesterol. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the intricate mechanisms of this compound and other PPARα agonists.

References

- 1. Transcriptional analysis reveals that the intracellular lipid accumulation impairs gene expression profiles involved in insulin response-associated cardiac functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaypro.com [assaypro.com]

- 6. This compound versus gemfibrozil in the treatment of mixed hyperlipidemias: an open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]

- 12. Development of a sensitive ELISA to quantify apolipoprotein CIII in nonhuman primate serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]

An In-depth Technical Guide to the Pharmacokinetics of Ciprofibrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ciprofibrate, a fibric acid derivative used as a lipid-lowering agent, in various animal models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. By activating PPARα, this compound modulates the transcription of numerous genes involved in fatty acid uptake, transport, and oxidation, ultimately leading to a reduction in plasma triglycerides and cholesterol. Understanding the pharmacokinetic profile of this compound in different animal species is crucial for the non-clinical evaluation of its efficacy and safety, and for the extrapolation of these findings to humans.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic parameters of this compound have been investigated in several animal species. This section summarizes the available quantitative data for rats, with limited information available for mice and dogs.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Dosage | Reference |

| Tmax (Time to Peak Plasma Concentration) | 4 hours | 30 mg/kg | [1] |

| Cmax (Peak Plasma Concentration) | ~300 µg/mL | 30 mg/kg | [1] |

| t½ (Elimination Half-Life) | ~82 hours | 30 mg/kg | [1] |

| Protein Binding | ~95% (to albumin) | In vitro | [2] |

| Bioavailability | Data not available | - | - |

| Clearance | Data not available | - | - |

| Volume of Distribution | Data not available | - | - |

Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Parameter | Value | Dosage | Reference |

| Tmax | Data not available | - | - |

| Cmax | Data not available | - | - |

| t½ | Data not available | - | - |

| Protein Binding | Data not available | - | - |

| Bioavailability | Data not available | - | - |

| Clearance | Data not available | - | - |

| Volume of Distribution | Data not available | - | - |

Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value | Dosage | Reference |

| Tmax | Data not available | - | - |

| Cmax | Data not available | - | - |

| t½ | Data not available | - | - |

| Protein Binding | ~98% (in human plasma) | In vitro | [3] |

| Bioavailability | Data not available | - | - |

| Clearance | Data not available | - | - |

| Volume of Distribution | Data not available | - | - |

Note: While a study on the use of this compound in dogs exists, it does not provide pharmacokinetic parameters.

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its pharmacological effects primarily through the activation of the PPARα signaling pathway. The binding of this compound to PPARα leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments typically performed in the investigation of this compound pharmacokinetics in animal models.

In Vivo Oral Administration in Rats

Objective: To administer a single oral dose of this compound to rats for subsequent pharmacokinetic analysis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

-

Oral gavage needles (appropriate size for rats)

-

Syringes

-

Male Sprague-Dawley or Wistar rats (specific strain and weight to be recorded)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the dosing procedure.

-

Dosing: a. Weigh each rat accurately on the day of the experiment. b. Calculate the exact volume of the this compound suspension to be administered based on the individual animal's body weight and the target dose (e.g., 30 mg/kg). c. Gently restrain the rat. d. Insert the oral gavage needle carefully into the esophagus and deliver the dose directly into the stomach. e. Observe the animal for a short period post-dosing to ensure no immediate adverse effects.

-

Post-Dosing: Return the animal to its cage. Food can be provided 2-4 hours after dosing. Continue to provide free access to water.

Blood Sample Collection from Rats

Objective: To collect serial blood samples from rats following this compound administration for pharmacokinetic analysis.

Materials:

-

Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)

-

Capillary tubes or syringes with appropriate gauge needles (e.g., 25-27G)

-

Anesthetic (if required, e.g., isoflurane)

-

Gauze pads

-

Heat lamp (optional, for vasodilation)

Procedure:

-

Animal Restraint: Restrain the rat using an appropriate method. For conscious sampling, a restraint tube may be used. For terminal sampling or when larger volumes are required, anesthesia may be necessary.

-

Sampling Site: The lateral tail vein is a common site for serial blood sampling in conscious rats. The saphenous vein is another alternative. For terminal collection, cardiac puncture under deep anesthesia is performed.

-

Sample Collection (Lateral Tail Vein): a. If necessary, warm the tail using a heat lamp to promote vasodilation. b. Clean the tail with an appropriate antiseptic. c. Puncture the lateral tail vein with a sterile needle. d. Collect the blood into a pre-labeled microcentrifuge tube containing anticoagulant. e. Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

-

Sample Processing: a. Gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant. b. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. c. Carefully transfer the plasma supernatant to clean, labeled cryovials. d. Store the plasma samples at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50 x 4.6 mm, 5 µm)

-

This compound analytical standard

-

Internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d6) or another fibrate like bezafibrate

-

Acetonitrile, methanol, and water (LC-MS grade)

-

Formic acid or ammonia for mobile phase modification

Procedure:

-

Preparation of Standards and Quality Controls (QCs): a. Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of this compound. c. Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution. b. Add 3-4 volumes of cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples vigorously for 1-2 minutes. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted samples onto the LC-MS/MS system. b. Chromatographic Separation: Use a suitable gradient or isocratic mobile phase to achieve chromatographic separation of this compound and the internal standard from endogenous plasma components. c. Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (e.g., m/z 287.0 → 85.0) and the internal standard.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. b. Use the calibration curve to determine the concentration of this compound in the unknown plasma samples and QCs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of this compound in animal models, with a primary focus on data obtained from rat studies. The provided experimental protocols and workflow diagrams offer a practical framework for conducting preclinical pharmacokinetic investigations. It is important to note the current lack of comprehensive public data for mice and dogs, highlighting an area for future research to enable more robust interspecies comparisons and improve the translation of preclinical findings to clinical drug development. Researchers are encouraged to conduct species-specific pharmacokinetic studies to fully characterize the disposition of this compound in their chosen animal model.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a fibric acid derivative, is a potent lipid-lowering agent that primarily exerts its therapeutic effects by modulating the gene expression of a suite of proteins involved in lipid metabolism. As an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor, this compound orchestrates a complex transcriptional response that leads to beneficial alterations in plasma lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, with a focus on its role in regulating the gene expression of key lipid-related proteins. This document details the signaling pathways, summarizes quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for key assays used to investigate the effects of this compound.

The PPARα Signaling Pathway: The Core of this compound's Mechanism of Action

This compound's pharmacological activity is mediated through its binding to and activation of PPARα. This nuclear receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. The activation of PPARα initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes.[1][2]

Key gene targets of PPARα activation by this compound include:

-

Upregulation of genes involved in fatty acid uptake and catabolism: This includes genes encoding for fatty acid transport proteins, acyl-CoA synthetases, and enzymes of the mitochondrial and peroxisomal β-oxidation pathways. This leads to increased breakdown of fatty acids for energy production in the liver and other tissues.

-

Upregulation of the Lipoprotein Lipase (LPL) gene: LPL is a crucial enzyme for the hydrolysis of triglycerides from triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL) and chylomicrons.[3][4] Increased LPL activity enhances the clearance of these lipoproteins from the circulation.

-

Downregulation of the Apolipoprotein C-III (ApoC-III) gene: ApoC-III is an inhibitor of LPL. By reducing its expression, this compound further promotes the catabolism of triglyceride-rich lipoproteins.

-

Upregulation of genes encoding Apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased synthesis contributes to higher levels of circulating HDL cholesterol.

The following diagram illustrates the core signaling pathway of this compound-mediated PPARα activation.

Quantitative Effects of this compound on Lipid-Related Parameters

Numerous clinical trials have demonstrated the efficacy of this compound in improving lipid profiles in patients with dyslipidemia. The following tables summarize the quantitative changes observed in key lipid parameters following this compound treatment.

Table 1: Percentage Change in Plasma Lipids and Lipoproteins with this compound Treatment

| Study | Dosage | Duration | Triglycerides | Total Cholesterol | LDL Cholesterol | HDL Cholesterol |

| Davignon et al. (1992)[5] | 100 mg/day | 12 weeks | ↓ 30% | ↓ 20% | ↓ 24% | ↑ 9.8% |

| Farnier et al. (1994) | 100 mg/day | 8 weeks | ↓ 49% | ↓ 20% | ↓ 28% | ↑ 18% |

| Athyros et al. (1999)[6] | 100 mg/day | 12 weeks | ↓ 49% | - | ↓ 10% | - |

| Aguilar-Salinas et al. (2004)[7] | 100 mg/day | 4 months | ↓ 44% | ↓ 14.9% | ↓ 5.4% | ↑ 10.1% |

| Packard et al. (1990)[8] | 100 mg/day | - | ↓ 41% | ↓ 17% | ↓ 22% | ↑ 11% |

Table 2: Effects of this compound on Other Lipid-Related Proteins and Enzymes

| Parameter | Effect | Reference |

| Lipoprotein Lipase (LPL) Activity | ↑ Increased post-heparin LPL activity. | [3][4] |

| Apolipoprotein C-III (ApoC-III) | ↓ Decreased plasma levels. | - |

| Apolipoprotein A-I (ApoA-I) | ↑ Increased plasma levels. | - |

| Apolipoprotein B (ApoB) | ↓ Decreased plasma levels. | - |

| LDL Fractional Catabolic Rate | ↑ Increased by 19%, primarily through a 38% enhancement in receptor-mediated removal. | Packard et al. (1990)[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the gene expression of lipid-related proteins.

In Vitro Gene Expression Analysis in Hepatocytes

This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) with this compound, followed by RNA isolation and quantitative real-time PCR (RT-qPCR) to measure changes in the expression of target genes.

Protocol Details:

-

Cell Culture:

-

Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.

-

-

This compound Treatment:

-

Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to achieve final concentrations (e.g., 10, 50, 100 µM).

-

Replace the medium in the wells with the this compound-containing medium or medium with DMSO alone (vehicle control).

-

Incubate the cells for a predetermined time, typically 24 to 48 hours.

-

-

RNA Isolation:

-

Wash cells with phosphate-buffered saline (PBS).

-

Add 1 mL of TRIzol reagent to each well and homogenize by pipetting.

-

Transfer the lysate to a microcentrifuge tube and add 200 µL of chloroform.

-

Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol.

-

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

-

-

RT-qPCR:

-

Use a commercial cDNA synthesis kit to reverse transcribe 1 µg of total RNA.

-

Perform qPCR using a SYBR Green-based master mix with gene-specific primers for target genes (e.g., LPL, APOC3, FASN) and a reference gene (e.g., GAPDH, ACTB).

-

A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.

-

Microarray Analysis of Liver Tissue from this compound-Treated Animals

This protocol outlines the general steps for performing a microarray analysis to obtain a global view of gene expression changes in the liver of animals treated with this compound.

Protocol Details:

-

Animal Treatment:

-

Use appropriate animal models (e.g., rats, mice).

-

Administer this compound at a relevant dose (e.g., 10-100 mg/kg/day) by a suitable route (e.g., oral gavage) for a defined period (e.g., 7-14 days).

-

Include a control group receiving the vehicle alone.

-

-

RNA Isolation and Quality Control:

-

Isolate total RNA from liver tissue as described in section 3.1.

-

Assess RNA quality and integrity using an Agilent Bioanalyzer or similar instrument. High-quality RNA (RNA Integrity Number, RIN > 8) is crucial for reliable microarray results.

-

-

Microarray Procedure:

-

Follow the manufacturer's protocol for the specific microarray platform being used (e.g., Affymetrix, Illumina).

-

This typically involves reverse transcription of RNA to cDNA, in vitro transcription to generate biotin-labeled cRNA, fragmentation of the cRNA, and hybridization to the microarray chip.

-

After hybridization, the chip is washed and stained with a fluorescent dye (e.g., streptavidin-phycoerythrin).

-

-

Data Analysis:

-

Scan the microarray to generate image files.

-

Use specialized software to quantify the fluorescence intensity for each probe on the array.

-

Perform data normalization (e.g., RMA) to remove systematic variations.

-

Use statistical methods (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

-

Perform pathway analysis (e.g., using KEGG or Gene Ontology databases) to identify biological pathways that are significantly affected by this compound treatment.

-

Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity

This protocol describes a non-radioactive method for measuring LPL activity in post-heparin plasma, which is a common method to assess the in vivo lipolytic capacity.[3][4][9][10]

Protocol Details:

-

Sample Collection:

-

Fast subjects overnight (12-14 hours).

-

Administer an intravenous bolus of heparin (e.g., 60 IU/kg body weight).

-

Collect blood samples into EDTA-containing tubes at a specific time point after heparin injection (e.g., 10 or 15 minutes).

-

Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

LPL Activity Assay:

-

Prepare a substrate emulsion containing a triglyceride source (e.g., Intralipid or a synthetic triglyceride), a source of ApoC-II (the activator of LPL), and a buffer (e.g., Tris-HCl, pH 8.0-8.5).

-

To differentiate LPL from hepatic lipase (HL) activity, assays are typically run in parallel with and without an inhibitor of LPL (e.g., 1 M NaCl) or an inhibitor of HL (e.g., specific antibodies).

-

Incubate a small volume of post-heparin plasma with the substrate emulsion at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the amount of free fatty acids (FFAs) released is quantified.

-

FFA quantification can be done using a commercially available non-esterified fatty acid (NEFA) kit, which typically involves a colorimetric or fluorometric enzymatic assay.

-

LPL activity is calculated as the difference between the total lipase activity (without inhibitor) and the HL activity (with LPL inhibitor) and is expressed as µmol of FFA released per unit of time per volume of plasma (e.g., µmol/mL/h).

-

LDL Turnover Studies

LDL turnover studies are complex procedures performed in a clinical research setting to determine the rates of LDL production (synthesis) and clearance (catabolism).

Protocol Details:

-

Tracer Preparation and Administration:

-

Autologous LDL is isolated from the subject's plasma.

-

The isolated LDL is radiolabeled with a tracer, typically Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).

-

A known amount of the radiolabeled LDL is injected back into the subject intravenously.

-

-

Sample Collection:

-

Blood samples are collected at frequent intervals over a period of several days to two weeks.

-

Urine is also collected over the same period.

-

-

Sample Analysis:

-

The radioactivity in the plasma samples is measured to determine the rate of disappearance of the labeled LDL from the circulation.

-

The radioactivity in the urine provides an measure of the catabolism of the labeled LDL protein.

-

-

Kinetic Modeling:

-

The plasma radioactivity decay curve is analyzed using multicompartmental modeling (e.g., the Matthews model or SAAM II software) to calculate the fractional catabolic rate (FCR) of LDL.

-

The FCR represents the fraction of the plasma LDL pool that is cleared per day.

-

The production rate (or synthesis rate) of LDL is then calculated by multiplying the FCR by the total amount of LDL in the plasma (the LDL pool size).

-

Conclusion

This compound is a well-established therapeutic agent for the management of dyslipidemia. Its primary mechanism of action involves the activation of the nuclear receptor PPARα, leading to a coordinated regulation of genes involved in lipid metabolism. This results in increased catabolism of triglyceride-rich lipoproteins and increased levels of HDL cholesterol. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this compound and to explore the potential of novel PPARα agonists in the treatment of metabolic diseases. A thorough understanding of these pathways and methodologies is essential for the continued development of effective and targeted therapies for cardiovascular and metabolic disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-heparin LPL activity measurement using VLDL as a substrate: a new robust method for routine assessment of plasma triglyceride lipolysis defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microarray analysis of hepatic gene expression identifies new genes involved in steatotic liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive non-radioisotopic method for measuring lipoprotein lipase and hepatic triglyceride lipase in post-heparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Ciprofibrate: A Hypolipidemic Agent

An In-depth Technical Guide on the Development of a Key Fibrate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ciprofibrate, a fibric acid derivative, has been a significant therapeutic agent in the management of hyperlipidemia for decades. Its development marked a notable advancement in the pharmacological approach to dyslipidemia, primarily through its potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide delineates the history of this compound's development, from its initial synthesis and preclinical evaluation to its extensive clinical validation as a hypolipidemic agent. We will explore the intricate mechanism of action, detailing the signaling pathways it modulates to effect changes in lipid profiles. Furthermore, this guide provides a compilation of quantitative data from key clinical trials, detailed experimental protocols from seminal preclinical and clinical studies, and visualizations of its core signaling pathway and representative experimental workflows.

Introduction: The Rise of Fibrates and the Niche for this compound